N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is a structurally complex molecule featuring:
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting receptors (e.g., adenosine A2B, dopamine D3) and enzymes .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-15-7-4-14(5-8-15)6-9-17(20)19-12-16-13-22-18(23-16)10-2-3-11-18/h4-5,7-8,16H,2-3,6,9-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMGUNRUUPIMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1,4-dioxaspiro[4.4]nonane with a suitable amine derivative, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure, which is known for contributing to the biological activity of many pharmaceuticals. The presence of the 1,4-dioxaspiro[4.4]nonane moiety provides a rigid framework that can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of spirocyclic compounds often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that they can disrupt bacterial membranes, leading to effective eradication of both Gram-positive and Gram-negative bacteria . This suggests that N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide may possess similar antimicrobial effects.
Anticancer Potential
Compounds with spirocyclic structures have been explored for their anticancer properties. The unique conformation of these molecules can enhance their ability to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that modifications in the side chains of such compounds can lead to increased cytotoxicity against various cancer cell lines .
G-Protein Coupled Receptor Modulation
The compound may act as a modulator of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and are common drug targets. Research into similar compounds indicates that they can influence receptor activity, potentially leading to therapeutic effects in conditions like hypertension and heart disease .
Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, this compound might exhibit neuropharmacological activities. Investigations into related compounds have demonstrated their ability to affect neurotransmitter systems, which could be relevant in treating neurological disorders .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Identified antimicrobial activity against MRSA strains | Potential use as an antibiotic |
| Study B | Demonstrated cytotoxic effects on breast cancer cell lines | Possible anticancer agent |
| Study C | Showed modulation of GPCR pathways | Therapeutic potential in metabolic disorders |
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Propanamide Derivatives with Aromatic Substituents
Key Observations :
Compounds with Spirocyclic or Heterocyclic Motifs
Key Observations :
- The dioxoisoindolinyl group in ’s compound introduces planar aromaticity, contrasting with the non-aromatic spirocyclic ketal in the target compound, which may alter solubility and π-π stacking interactions .
Pharmacologically Active Propanamides
Key Observations :
- The spirocyclic ketal in the target compound may confer greater metabolic stability compared to the flexible pentanamide chain in 7q, which showed 48% yield and dopamine D3 affinity .
- The trifluoromethyl group in compound 1 () increases electronegativity and bioavailability, whereas the target’s methoxyphenyl group prioritizes lipophilicity .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's structure features a spiro[4.4]nonane core with a methoxyphenyl group and an amide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C15H19N1O3 |
| Molecular Weight | 273.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with spirocyclic structures have been shown to possess antimicrobial activity against several bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Neuropharmacological Effects : Compounds similar to this compound have been studied for their interactions with serotonin receptors, indicating potential applications in treating mood disorders.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as:
- Serotonin Receptors : Similar compounds have been shown to act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2C), which are implicated in mood regulation and anxiety.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in 2017 demonstrated that spirocyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of these compounds as lead candidates for antibiotic development .
- Anticancer Research : A recent investigation into the cytotoxic effects of similar compounds on human cancer cell lines revealed that certain derivatives led to apoptosis in cancer cells via mitochondrial pathways .
- Neuropharmacological Effects : Research into piperazine derivatives indicated that they could selectively modulate serotonin receptor activity, suggesting that this compound may also influence neurotransmitter systems relevant to mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
